ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate
Description
Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate is a fused heterocyclic compound with a molecular formula of C₁₄H₁₄N₄O₂S and a molecular weight of 302.35 g/mol . It features a triazolo[3,4-b][1,3,4]thiadiazine core substituted with a methyl group at position 3 and an ethyl acetate moiety at position 4. This compound is synthesized via carboxymethylation of 4-amino-3-mercaptotriazole precursors using ethyl bromoacetate under microwave irradiation (MWI), achieving yields up to 94% compared to 79–83% via conventional heating . Its XLogP3 value of 2.3 indicates moderate lipophilicity, which may influence pharmacokinetic properties such as absorption and membrane permeability .
Properties
IUPAC Name |
ethyl 2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-3-15-8(14)4-7-5-16-9-11-10-6(2)13(9)12-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLARKVVRRYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Mechanism
Yield and Limitations
- Yield : 79–83% under conventional heating.
- Limitations : Prolonged reaction time and moderate yields due to competing side reactions, such as oxidation of the thiol group.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating. This method reduces reaction time from hours to minutes while improving yield and purity.
Optimized Protocol
Advantages Over Conventional Heating
- Time Reduction : 3 minutes vs. 8–10 hours.
- Enhanced Selectivity : Reduced side reactions due to controlled thermal conditions.
- Scalability : Suitable for gram-scale synthesis without yield compromise.
Alternative Synthetic Routes
Oxalyl Chloride-Mediated Cyclization
Though primarily used to synthesize dione derivatives, this method highlights the versatility of triazolothiadiazine chemistry. Reaction of 1 with oxalyl chloride in benzene producestriazolo[3,4-b]thiadiazine-6,7-dione, illustrating potential pathways for further functionalization.
Comparative Analysis of Synthetic Methods
Key Insights :
- Microwave irradiation outperforms conventional methods in yield and efficiency.
- Photoredox catalysis remains exploratory but offers potential for green synthesis.
Purification and Characterization
Purification Techniques
Characterization Data
- NMR : 1H NMR (400 MHz, DMSO-d6): δ 1.21 (t, 3H, CH2CH3), 2.45 (s, 3H, CH3), 4.12 (q, 2H, OCH2), 4.98 (s, 2H, SCH2).
- HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water 70:30).
Challenges and Optimization
Common Issues
Mitigation Strategies
- Inert Atmosphere : Use of nitrogen/argon minimizes oxidation.
- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction homogeneity.
Chemical Reactions Analysis
Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate undergoes various chemical reactions, including:
Scientific Research Applications
Structural Overview
Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate contains both triazole and thiadiazine rings. This combination allows for diverse interactions with biological targets, making it a valuable scaffold in drug design. The compound's molecular formula is with a molecular weight of approximately 240.28 g/mol .
Anticancer Activity
Recent studies have demonstrated that derivatives of the triazolo[3,4-b][1,3,4]thiadiazine scaffold exhibit significant antitumor activity. For instance:
- In vitro Studies : this compound has been tested against various cancer cell lines including leukemia and breast cancer cells. Results indicated that the compound can induce apoptosis in these cells .
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. For example, its interaction with carbonic anhydrase can disrupt pH regulation within the tumor microenvironment .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that certain derivatives possess significant efficacy against various pathogens:
- Testing Against Candida Species : Compounds derived from the triazolo[3,4-b][1,3,4]thiadiazine structure demonstrated higher potency compared to conventional antifungal medications like ketoconazole .
Enzyme Inhibition
This compound exhibits inhibitory effects on several enzymes:
- Alkaline Phosphatase Inhibition : The compound has been evaluated for its ability to inhibit tissue-nonspecific alkaline phosphatase and intestinal alkaline phosphatase. Such activity may correlate with anti-proliferative effects in cancer therapy .
Synthetic Methods
The synthesis of this compound typically involves multicomponent reactions:
- Common Synthesis Pathway : One prevalent method includes the reaction of 3-(2-bromoacetyl)coumarins with ethyl 2-(aryl)hydrazono)-3-oxobutanoates under controlled conditions . This pathway highlights the versatility of synthetic approaches available for creating derivatives with enhanced biological activities.
Case Studies and Research Findings
Several case studies have documented the biological efficacy of this compound:
Mechanism of Action
The mechanism of action of ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, influencing their activity . This interaction can lead to the inhibition of enzymes or modulation of receptor functions, contributing to its pharmacological effects .
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Triazolo[3,4-b][1,3,4]thiadiazines exhibit diverse biological and physicochemical properties depending on substituents. Key analogs include:
Key Observations :
- Hydrazono Derivatives (5b, 5d): The introduction of arylhydrazono groups at position 7 increases molecular rigidity, as evidenced by higher melting points (e.g., 285–287°C for 5d vs. 150–152°C for 5b). The nitro group in 5d further enhances polarity, affecting solubility .
- Furyl and Naphthyl Analogues : Compounds with heteroaromatic substituents (e.g., furyl or naphthyl) exhibit distinct electronic profiles, which could modulate antimicrobial and anti-inflammatory activities .
Biological Activity
Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate is a heterocyclic compound that integrates the structural characteristics of triazole and thiadiazine rings. This unique structure enables it to engage with various biological targets, making it a significant scaffold in medicinal chemistry.
- IUPAC Name : Ethyl 2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate
- Molecular Formula : C9H12N4O2S
- CAS Number : 571917-31-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes through hydrogen bonding. This interaction can inhibit various biochemical pathways, including:
- Carbonic Anhydrase Inhibition : Disruption of pH and fluid balance.
- Induction of Apoptosis : Particularly in cancer cells where it has shown potential in promoting cell death.
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics. In silico studies indicate that these compounds can effectively penetrate biological membranes due to their lipophilic nature.
Antimicrobial Activity
Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazines exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various pathogenic microorganisms.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-{3-methyl... | Candida species | < 64.5 μg/mL |
| Ethyl 2-{3-methyl... | E. coli | < 32 μg/mL |
| Ethyl 2-{3-methyl... | Staphylococcus aureus | < 16 μg/mL |
Anticancer Activity
In studies focusing on cancer cell lines such as MCF-7 (breast cancer), this compound has shown promising results:
| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45 | Induction of apoptosis |
| MDA-MB-231 | 50 | Inhibition of tubulin polymerization |
Case Study 1: Anticancer Mechanisms
A recent study investigated the effects of this compound on MCF-7 cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against a panel of Candida species. The compound demonstrated superior activity compared to conventional antifungals like ketoconazole.
Q & A
Q. Table 1: Synthesis Methods and Yields
| Method | Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclization | 4-amino-triazole-thiol + ethyl chloroacetate | Acetic acid, reflux | 70-85% | |
| Hydrazonoyl halide reaction | 4-amino-3-mercaptotriazole + hydrazonoyl halide | Triethylamine, RT | 65-88% |
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR spectroscopy confirms substituent positions and tautomerism. For example, NMR of similar derivatives shows ethyl group signals at δ 1.26 (t) and 2.83 (q) .
- X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds and π–π stacking) .
- IR spectroscopy identifies functional groups, such as C=N stretches near 1596 cm .
Basic: What biological activities are reported for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives?
These derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:
- Antimicrobial : Derivatives with furan/thiophene substituents show MIC values of 4–16 µg/mL against S. aureus .
- COX-2 inhibition : 3,6-Disubstituted analogs demonstrate selectivity (IC = 0.8 µM for COX-2 vs. 12 µM for COX-1) .
Advanced: How can computational methods optimize the synthesis and activity of this compound?
ICReDD’s reaction path search methods combine quantum chemical calculations and experimental data to predict optimal conditions. For example:
- Reaction optimization : Computational screening reduces trial-and-error steps by 50%, identifying ideal solvents (e.g., DMF) and catalysts (e.g., NaH) .
- Structure-activity relationship (SAR) modeling : DFT calculations predict electronic effects of substituents (e.g., electron-withdrawing groups enhance COX-2 binding) .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data for tautomeric forms?
Tautomerism in the triazolo-thiadiazine core (e.g., 7H vs. 5H forms) can lead to discrepancies:
- Multi-technique validation : Compare NMR (solution-state tautomers) with X-ray data (solid-state structure). For example, a study resolved tautomeric ambiguity using DSC and X-ray diffraction .
- Dynamic NMR : Low-temperature experiments slow tautomer interconversion, revealing distinct proton environments .
Advanced: What strategies improve the bioavailability of this compound for in vivo studies?
- Prodrug design : Ester hydrolysis of the ethyl acetate group generates carboxylic acid derivatives with enhanced solubility (e.g., logP reduction from 3.2 to 1.8) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2 to 8 hours in murine models .
Advanced: How to address synthetic challenges in regioselective functionalization?
Regioselectivity issues arise during cyclization or substitution:
- Directing groups : Use of methyl at the 3-position directs electrophilic attacks to the 6-position, as shown in crystallographic studies .
- Microwave-assisted synthesis : Enhances regioselectivity (e.g., 90% yield for 6-aryl derivatives vs. 60% under conventional heating) .
Advanced: What structural modifications enhance anticancer activity while reducing toxicity?
- Substituent effects : 3-Methyl and 6-aryl groups improve cytotoxicity (IC = 2.5 µM vs. HeLa cells) but may increase hepatotoxicity.
- Hybrid derivatives : Linking to chromeno-pyridine moieties reduces IC to 1.8 µM while lowering liver enzyme elevation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
